![molecular formula C21H16BrN5O2 B5732886 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as BPIP, is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is a key regulator of the innate immune response, and its activation leads to the production of type I interferons, which are important for fighting viral infections and cancer. BPIP has shown promise as a potential therapeutic agent for the treatment of various diseases, including autoimmune disorders, infectious diseases, and cancer.
Mecanismo De Acción
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione binds to the catalytic domain of cGAS and inhibits its enzymatic activity, thereby preventing the production of cyclic GMP-AMP (cGAMP), a key signaling molecule in the innate immune response. By blocking cGAS activity, 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione reduces the production of type I interferons and other pro-inflammatory cytokines, which can help to prevent autoimmune disorders and limit the damage caused by viral infections.
Biochemical and physiological effects:
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have potent anti-inflammatory and immunomodulatory effects both in vitro and in vivo. In preclinical models, 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to reduce the production of type I interferons and pro-inflammatory cytokines in response to viral infection and autoimmune stimuli. 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer models by promoting the activation of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a highly selective inhibitor of cGAS and has shown promise as a potential therapeutic agent for the treatment of various diseases. However, like all experimental compounds, 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has limitations and potential drawbacks. One limitation is that 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is relatively unstable and can degrade over time, which can make it difficult to use in long-term studies. Another limitation is that 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the development of more stable and potent analogs of 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione that can be used in long-term studies and clinical trials. Another area of interest is the investigation of the potential therapeutic applications of 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in various diseases, including autoimmune disorders, infectious diseases, and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the immunomodulatory effects of 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and to identify potential biomarkers of response to 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione treatment.
Métodos De Síntesis
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be synthesized using a multistep process involving the condensation of 4-bromoaniline with 2,6-dimethylphenyl isocyanide to form an imidazopyridine intermediate, which is then cyclized with phenylacetylene in the presence of a palladium catalyst. The resulting product is then subjected to a series of chemical transformations, including bromination, oxidation, and deprotection, to yield 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in high purity.
Aplicaciones Científicas De Investigación
7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied in vitro and in vivo for its ability to inhibit cGAS activity and modulate the immune response. In preclinical models, 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to suppress the production of type I interferons and pro-inflammatory cytokines in response to viral infection and autoimmune stimuli. 7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to enhance the efficacy of immune checkpoint inhibitors in cancer models by promoting the activation of T cells.
Propiedades
IUPAC Name |
7-(4-bromophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-10-14(22)11-9-13)27(20(26)23-18)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBDLDUDFFSVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo(2,1-F)purine-2,4(3H,8H)-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.